CHEMBL4475383

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

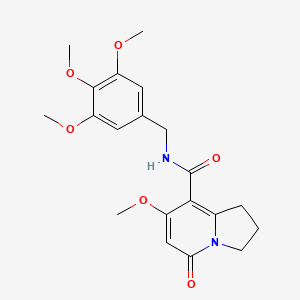

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.42. The purity is usually 95%.

BenchChem offers high-quality 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

该化合物是ChEMBL数据库的一部分,该数据库是一个手动整理的生物活性分子数据库,具有药物样特性 . 它将化学、生物活性、基因组数据整合在一起,以帮助将基因组信息转化为有效的全新药物 .

抗癌活性

含有三甲氧基苯基 (TMP) 基团的化合物,该基团存在于该化合物的分子结构中,已显示出显着的抗癌作用 . 它们有效抑制微管蛋白、热休克蛋白 90 (Hsp90)、硫氧还蛋白还原酶 (TrxR)、组蛋白赖氨酸特异性脱甲基酶 1 (HLSD1)、激活素受体样激酶 2 (ALK2)、P 糖蛋白 (P-gp) 和血小板衍生生长因子受体 β .

抗菌特性

含有 TMP 的化合物已显示出有希望的抗真菌和抗细菌特性,包括对幽门螺旋杆菌和结核分枝杆菌的活性 .

抗病毒活性

有报道表明 TMP 基化合物具有抗病毒活性,对艾滋病毒、丙型肝炎病毒和流感病毒等病毒具有潜在的抗病毒活性 .

抗寄生虫剂

含有 TMP 药效团的化合物也显示出对利什曼原虫、疟疾和锥虫的显著疗效,表明它们具有作为抗寄生虫剂的潜力 .

神经系统疾病

生物活性

The compound 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide (commonly referred to as compound 1) has garnered attention in recent years due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of compound 1 is C20H24N2O6, with a molecular weight of approximately 392.41 g/mol. The structure features a tetrahydroindolizine core substituted with a methoxy group and a trimethoxyphenyl moiety, contributing to its distinctive biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O6 |

| Molecular Weight | 392.41 g/mol |

| XLogP3 | 5.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 7 |

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of compound 1 against various cancer cell lines. Notably, research indicates that it exhibits significant cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for compound 1 were reported as follows:

- MCF-7: IC50 = 3.1 µM

- HCT116: IC50 = 4.2 µM

- HEK293: IC50 = 5.0 µM

These values suggest that compound 1 possesses potent antiproliferative properties, comparable to established chemotherapeutic agents.

The mechanism by which compound 1 exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspase pathways leading to programmed cell death in cancer cells. Additionally, it has been observed to inhibit key signaling pathways associated with tumor growth.

Antioxidant Activity

Compound 1 also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicated that it effectively scavenges free radicals and reduces lipid peroxidation, contributing to its protective effects against cellular damage.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compound 1 against various bacterial strains. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: MIC = 16 µM

- Enterococcus faecalis: MIC = 8 µM

These findings suggest that compound 1 could be a promising candidate for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a controlled study published in MDPI , researchers synthesized several derivatives of compound 1 and evaluated their anticancer efficacy. The study concluded that modifications in the methoxy groups significantly influenced the biological activity of the compounds. The most active derivatives showed IC50 values below those of conventional drugs like doxorubicin and etoposide .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of compound 1 against clinical isolates of resistant bacterial strains. The results indicated that compound 1 not only inhibited bacterial growth but also demonstrated synergy when used in combination with traditional antibiotics .

属性

IUPAC Name |

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-25-14-10-17(23)22-7-5-6-13(22)18(14)20(24)21-11-12-8-15(26-2)19(28-4)16(9-12)27-3/h8-10H,5-7,11H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWLDBHNDSBOKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C3CCCN3C(=O)C=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。